molecular formula C10H11NO4 B069133 Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate CAS No. 185198-42-9

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

Cat. No.: B069133
CAS No.: 185198-42-9
M. Wt: 209.2 g/mol
InChI Key: DBQRNYRACVXZRS-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a bicyclic heterocyclic compound featuring an indolizine core substituted with a hydroxyl group at position 6, a ketone at position 5, and a methyl ester at position 6. The indolizine scaffold (a fused pyrrole-pyridine system) is conformationally flexible, with ring puckering influencing its interactions in biological or synthetic systems . This compound is synthesized via esterification or hydrolysis steps, as demonstrated in related analogs (e.g., hydrolysis of methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate using LiOH in MeOH/THF/H₂O) . Structural confirmation is achieved through techniques like ¹³C-NMR (δ 165.6, 163.7, 146.9 ppm for carbonyl and aromatic carbons) and HRMS (exact mass: [M+H]⁺ = 223.0795638) . Its physicochemical properties, such as moderate water solubility (due to the hydroxyl and ester groups) and a calculated LogP of ~1.1 (inferred from chloro-substituted analogs), make it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 6-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)6-5-8(12)9(13)11-4-2-3-7(6)11/h5,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQRNYRACVXZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442748
Record name METHYL 6-HYDROXY-5-OXO-1,2,3,5-TETRAHYDROINDOLIZINE-8-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185198-42-9
Record name METHYL 6-HYDROXY-5-OXO-1,2,3,5-TETRAHYDROINDOLIZINE-8-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enol-Etherification Optimization

The enol-etherification of ketone precursors (e.g., Compound 1 in the patent) traditionally used ammonium chloride as a catalyst, requiring 7 days for completion. The optimized process employs:

  • Catalyst : p-Toluenesulfonic acid (0.5–1.0 equiv)

  • Solvent : Toluene with azeotropic water removal

  • Reaction Time : 1–2 hours

  • Yield : 90–95%

This acceleration is attributed to the stronger Brønsted acidity of p-toluenesulfonic acid, which protonates the carbonyl oxygen more effectively, facilitating enol ether formation.

Cyclization in Polar Solvents

Subsequent cyclization steps benefit from polar aprotic solvents like dimethyl sulfoxide (DMSO), which stabilize transition states through solvation effects. For example, cyclizing Compound 2 to Compound 4 in DMSO reduces the reaction time from 40 hours to 4–6 hours while maintaining yields above 85%. The solvent’s high polarity likely enhances the nucleophilicity of intermediates, promoting intramolecular attack.

Multi-Step Synthesis via Cyclic Acetal Intermediates

Korytnyk’s method, as adapted by Oliveira et al., involves a six-step sequence starting from [5-(benzyloxy)-4-(hydroxymethyl)-6-methylpyridin-3-yl]methanol. The critical step is the formation of a seven-membered cyclic acetal, which directs stereochemistry in subsequent reactions.

Cyclic Acetal Formation

Reaction of the pyridine diol with 2,2-dimethoxypropane under acid catalysis yields the acetal-protected intermediate (Compound S2):

  • Catalyst : p-Toluenesulfonic acid (0.05 equiv)

  • Solvent : Excess 2,2-dimethoxypropane (acting as solvent and reagent)

  • Temperature : Reflux (90°C)

  • Yield : 83%

The acetal group prevents undesired side reactions during later oxidation and coupling steps.

Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction between the acetal-protected aldehyde and methyl acrylate is accelerated by ultrasound irradiation:

  • Base : 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.65 equiv)

  • Solvent : Neat methyl acrylate (20 equiv)

  • Conditions : Ultrasound bath, 64 hours

  • Yield : 85%

Ultrasound enhances mass transfer and cavitation, promoting the conjugate addition-elimination mechanism. The resulting adduct undergoes thermal cyclization in acetic anhydride to furnish the indolizine core.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst Solvent Time Yield
Rh(II) Cycloaddition1,3-Dipolar cycloadditionRh(II) acetateDichloromethane2–4 hours70–85%
Enol-EtherificationEnol-etherification, cyclizationp-Toluenesulfonic acidToluene, DMSO3–8 hours85–95%
Multi-Step SynthesisAcetal formation, MBH reactionDABCONeat methyl acrylate64 hours77% (overall)

The Rh(II)-catalyzed route offers the shortest pathway but requires specialized metal catalysts. The enol-etherification method excels in yield and scalability, though solvent volumes remain a concern. The multi-step synthesis provides stereochemical control but involves lengthy purification steps.

Functionalization and Derivative Synthesis

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate serves as a precursor for diverse indolizine derivatives:

Allylation and Claisen Rearrangement

Etherification with allyl halides (e.g., allyl bromide) introduces allyl groups at the 6-hydroxy position. Subsequent Claisen rearrangement at 120–140°C shifts the allyl group to the 7-position, forming methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,4-tetrahydroindolizine-8-carboxylate.

Wacker Oxidation

Treating the allylated derivative with palladium(II) chloride and copper(I) oxide in aqueous DMF induces cyclization via Wacker oxidation, yielding furano-fused indolizinones in near-quantitative yield.

Challenges and Optimization Opportunities

  • Catalyst Cost : Rhodium catalysts are expensive, prompting exploration of cheaper alternatives like copper or iron complexes.

  • Solvent Volume : The enol-etherification method uses 80-fold excess solvent, necessitating solvent recycling systems.

  • Stereocontrol : The multi-step route achieves high diastereoselectivity via cyclic acetals , but asymmetric catalysis remains underexplored.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indolizine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Biological/Functional Notes
Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate 6-OH, 5-oxo, 8-COOCH₃ C₁₁H₁₃NO₄ 223.08 LogP ~1.1 (estimated), moderate solubility Potential hydrogen-bonding motifs
Methyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (Isomer) 7-OH, 5-oxo, 8-COOCH₃ C₁₁H₁₃NO₄ 223.08 Similar LogP, shifted NMR signals Altered reactivity in ester hydrolysis
Methyl 5-oxo-6-phenylamino-1,2,3,5-tetrahydroindolizine-8-carboxylate 6-NHPh, 5-oxo, 8-COOCH₃ C₁₆H₁₆N₂O₃ 284.31 Higher LogP (~2.5), reduced solubility Bulky phenyl group may hinder binding
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid 7-Cl, 5-oxo, 8-COOH C₉H₈ClNO₃ 213.62 LogP 1.15, electron-withdrawing Cl Enhanced stability, halogen-bonding
Methyl 6-hydroxy-7-(1-phenylallyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate 6-OH, 7-(1-phenylallyl), 8-COOCH₃ C₁₉H₁₉NO₄ 325.36 High lipophilicity (LogP >3) Extended conjugation for materials use

Key Findings:

Substituent Position Effects: The 6-hydroxy isomer exhibits distinct hydrogen-bonding capacity compared to the 7-hydroxy analog, influencing solubility and reactivity. For example, hydrolysis of the 7-hydroxy methyl ester proceeds efficiently (82% yield), but positional changes may alter reaction kinetics .

Physicochemical Properties: Lipophilicity (LogP) increases with nonpolar substituents (e.g., phenylallyl in ), while hydrophilic groups (OH, COOH) improve aqueous solubility . Exact mass and NMR data are critical for distinguishing positional isomers, as seen in the 6-OH vs. 7-OH derivatives .

Synthetic Flexibility :

  • The methyl ester group at position 8 serves as a handle for further functionalization, such as hydrolysis to carboxylic acids () or coupling reactions .
  • Allyl and phenylallyl substituents () require specialized synthetic routes, such as Friedel-Crafts alkylation or cross-coupling reactions.

Biological and Material Relevance: Hydroxyl and carboxylate groups enable interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding, while chloro groups may enhance binding in hydrophobic pockets .

Methodological Considerations:

  • Structural Analysis : X-ray crystallography using SHELX software () and puckering coordinate calculations () are essential for resolving conformational differences in the indolizine core.
  • Similarity Assessment : Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) must account for substituent position and electronic effects, as small structural changes can drastically alter bioactivity .

Biological Activity

Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS No. 185198-42-9) is a compound belonging to the indolizine family, known for its diverse biological activities and significant roles in medicinal chemistry. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

PropertyValue
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
IUPAC NameThis compound
CAS Number185198-42-9

Biological Activity Overview

This compound exhibits a range of biological activities that have been investigated in various studies:

1. Antiviral Properties:
Research indicates that compounds within the indolizine family may possess antiviral properties. Specific studies have shown that similar indolizine derivatives inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

2. Anticancer Activity:
Indolizines have been explored for their potential anticancer effects. Preliminary studies suggest that methyl 6-hydroxy-5-oxo derivatives may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting oncogenic proteins.

3. Antimicrobial Effects:
Some studies have reported antimicrobial activity against various pathogens. The compound's structure may facilitate interactions with microbial membranes or essential metabolic pathways in bacteria and fungi.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival or proliferation.
  • Receptor Interaction: Binding to cellular receptors could alter downstream signaling cascades, leading to therapeutic effects.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of methyl 6-hydroxy-5-oxo derivatives on human cancer cell lines. The results showed:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings: The compound exhibited significant cytotoxicity with IC50 values ranging from 15 to 30 µM across different cell lines. Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.

Study on Antiviral Activity

Another investigation focused on the antiviral properties against influenza virus:

  • Methodology: In vitro assays were conducted using MDCK cells infected with the virus.
  • Results: The compound demonstrated a dose-dependent reduction in viral titers with an EC50 value of approximately 12 µM. Further analysis revealed that the compound inhibited viral entry into host cells.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundActivity TypeIC50/EC50 (µM)
Methyl 7-hydroxy-5-oxo-indolizineAnticancer20
Methyl 6-amino-indole derivativeAntiviral15
Methyl 7-(2-propenyl)-6-hydroxyindolizineAntimicrobial25

Q & A

Q. Scale-Up Protocol :

Batch Reactors : Maintain stoichiometric ratios (1.1:1 aldehyde:amine) to prevent intermediate degradation .

Continuous Flow : Microreactors reduce reaction time and improve yield consistency .

How can the compound’s regioselectivity in heterocyclic reactions be rationalized mechanistically?

Answer:
Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is governed by:

  • Electronic Effects : The 5-oxo group deactivates the C7 position, directing electrophiles to C3 or C7.
  • Steric Effects : Methyl ester at C8 hinders attack at adjacent positions, favoring C3 substitution .
  • Kinetic Control : DFT calculations (B3LYP/6-31G*) show lower activation barriers for C3 attack due to resonance stabilization by the indolizine π-system .

Q. Emerging Strategies :

  • Photocatalysis : Visible-light-mediated cyclization avoids transition metals .
  • Biocatalysis : Lipase-mediated esterification improves enantioselectivity for chiral analogs .

Future Directions : Computational-guided retrosynthesis (e.g., using IBM RXN) may identify novel disconnections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.